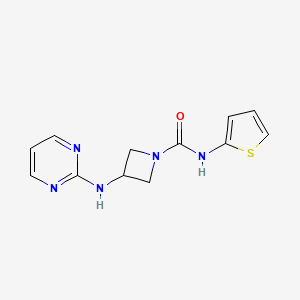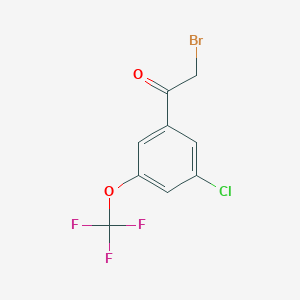
3-Chloro-5-(trifluoromethoxy)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-5-(trifluoromethoxy)phenacyl bromide, also known as 3-chloro-5-(TFMPC) and 3-chloro-5-trifluoromethoxybenzoyl bromide, is an organobromide compound that is used in a variety of scientific research and laboratory experiments. It is a colorless, low-melting solid that is soluble in a variety of organic solvents. This compound has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Phenacyl bromides, including derivatives similar to 3-Chloro-5-(trifluoromethoxy)phenacyl bromide, are crucial intermediates in the synthesis of a wide range of heterocyclic compounds. These reactions involve the formation of novel compounds with potential antimicrobial, antifungal, and antitumor activities. For instance, the synthesis of novel 2,4-disubstituted thiazoles has been demonstrated, highlighting the antimicrobial potential of these synthesized compounds (Karegoudar et al., 2008). Similarly, the synthesis of fused 1,2,4-triazole derivatives carrying dichloro-fluorophenyl moiety has shown significant antitumor activity, suggesting the broad applicability of phenacyl bromide derivatives in medicinal chemistry (Bhat et al., 2009).
Photophysical Studies and Luminescent Materials
Phenacyl bromide derivatives have been used in the synthesis of complexes with luminescent properties, contributing to the development of materials science. The synthesis and characterization of europium complexes, for example, have provided insights into their photophysical properties and potential applications in luminescent materials (Biju et al., 2006).
Development of Antimicrobial Agents
The reaction of phenacyl bromides with various reagents has led to the synthesis of compounds with promising antimicrobial activities. This underscores the role of phenacyl bromide derivatives in the search for new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Awad et al., 2007).
Versatility as Organic Intermediates
Phenacyl bromides are versatile organic intermediates for synthesizing a broad spectrum of heterocyclic compounds. These compounds are pivotal in the development of biologically active molecules and industrially relevant materials. The review by Vekariya et al. (2018) highlights the synthetic advancements in using phenacyl bromides for preparing heterocyclic compounds, illustrating the chemical versatility and potential of phenacyl bromide derivatives including this compound in synthetic organic chemistry (Vekariya et al., 2018).
properties
IUPAC Name |
2-bromo-1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETXUZFJAVNMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2678601.png)
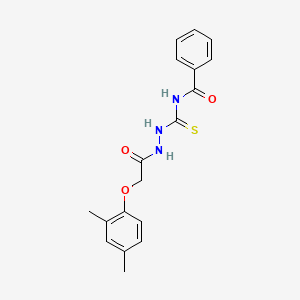
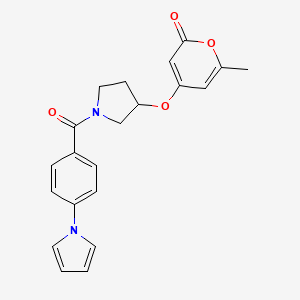
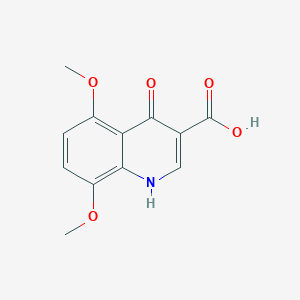
![N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678606.png)
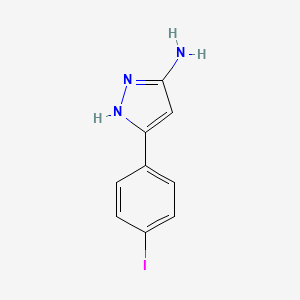

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2678613.png)
![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678614.png)

![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)
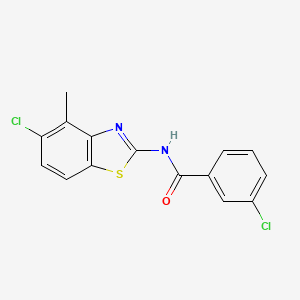
![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)
